molecular formula C13H8BrNS B024853 2-(3-Bromophenyl)benzo[D]thiazole CAS No. 19654-14-9

2-(3-Bromophenyl)benzo[D]thiazole

Cat. No.: B024853
CAS No.: 19654-14-9
M. Wt: 290.18 g/mol
InChI Key: XCMGDNMMLIJSQA-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)benzo[D]thiazole is a heterocyclic compound that contains both a benzene ring and a thiazole ring The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Mechanism of Action

Target of Action

2-(3-Bromophenyl)benzo[D]thiazole is a derivative of the thiazole class of compounds . Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects Thiazole derivatives have been reported to have potent activity against various targets, including enzymes and receptors involved in critical biological pathways .

Mode of Action

Thiazole derivatives are known to interact with their targets, leading to changes in the function of these targets . For instance, some thiazole derivatives have been reported to inhibit enzymes, thereby disrupting the biochemical pathways these enzymes are involved in .

Biochemical Pathways

Thiazole derivatives have been reported to affect various biochemical pathways, depending on their specific targets . For example, some thiazole derivatives have been reported to inhibit enzymes involved in critical biochemical pathways, leading to downstream effects such as disruption of cellular processes .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and pharmacokinetic properties.

Result of Action

Thiazole derivatives have been reported to have various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its targets and its impact on the biochemical pathways these targets are involved in .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action and stability of thiazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)benzo[D]thiazole typically involves the reaction of 2-iodoaniline with 3-bromobenzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction conditions often include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)benzo[D]thiazole can undergo various chemical reactions, including:

    Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position.

    Nucleophilic Substitution: The bromine atom on the phenyl ring can be replaced by nucleophiles in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include electrophiles such as halogens or nitro groups, and the reactions are typically carried out in the presence of a Lewis acid catalyst.

    Nucleophilic Substitution: Nucleophiles such as amines or thiols can be used, and the reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while oxidation can produce a sulfoxide or sulfone derivative.

Scientific Research Applications

2-(3-Bromophenyl)benzo[D]thiazole has a wide range of applications in scientific research:

    Medicinal Chemistry: It has been studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)benzo[D]thiazole
  • 2-(3-Chlorophenyl)benzo[D]thiazole
  • 2-(3-Methylphenyl)benzo[D]thiazole

Uniqueness

2-(3-Bromophenyl)benzo[D]thiazole is unique due to the presence of the bromine atom on the phenyl ring, which can significantly influence its reactivity and biological activity. Compared to its analogs with different substituents, the bromine atom can enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions, making it a valuable scaffold in drug design and materials science .

Properties

IUPAC Name

2-(3-bromophenyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNS/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMGDNMMLIJSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80422988
Record name 2-(3-BROMOPHENYL)BENZO[D]THIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80422988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19654-14-9
Record name 2-(3-BROMOPHENYL)BENZO[D]THIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80422988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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